
5-Butylpyridine-2-carbonyl chloride;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butylpyridine-2-carbonyl chloride;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a butyl group attached to the pyridine ring, along with a carbonyl chloride and hydrochloride group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butylpyridine-2-carbonyl chloride;hydrochloride typically involves the reaction of 5-butylpyridine with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.
化学反応の分析
Types of Reactions
5-Butylpyridine-2-carbonyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The butyl group can undergo oxidation to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Amides and Esters: Formed from substitution reactions.
Aldehydes and Alcohols: Formed from reduction reactions.
Carboxylic Acids and Ketones: Formed from oxidation reactions.
科学的研究の応用
5-Butylpyridine-2-carbonyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Butylpyridine-2-carbonyl chloride;hydrochloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions. The butyl group and pyridine ring can also participate in various chemical transformations, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
2-Pyridinecarbonyl chloride hydrochloride: Similar structure but lacks the butyl group.
4-Butylpyridine-2-carbonyl chloride: Similar structure but with the butyl group in a different position.
5-Methylpyridine-2-carbonyl chloride: Similar structure but with a methyl group instead of a butyl group.
Uniqueness
5-Butylpyridine-2-carbonyl chloride;hydrochloride is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in the synthesis of compounds with specific characteristics.
特性
CAS番号 |
61379-37-1 |
|---|---|
分子式 |
C10H13Cl2NO |
分子量 |
234.12 g/mol |
IUPAC名 |
5-butylpyridine-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-2-3-4-8-5-6-9(10(11)13)12-7-8;/h5-7H,2-4H2,1H3;1H |
InChIキー |
MORLQMZKFLNVKC-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CN=C(C=C1)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


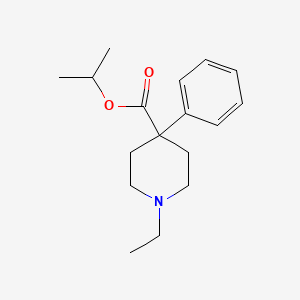
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)

![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
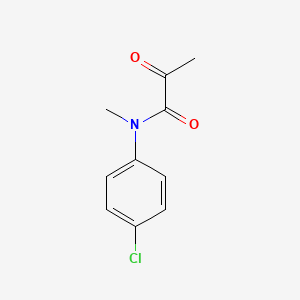


![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)
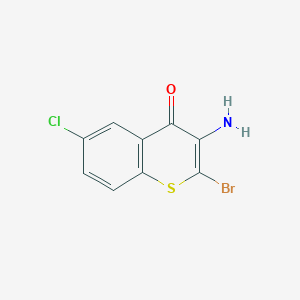
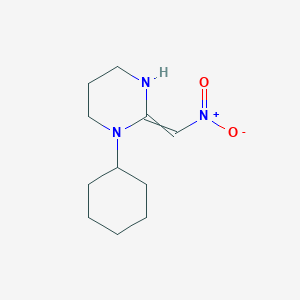
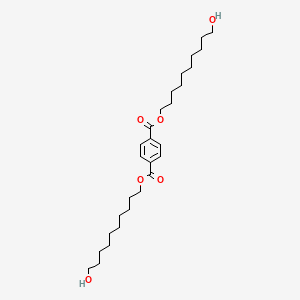
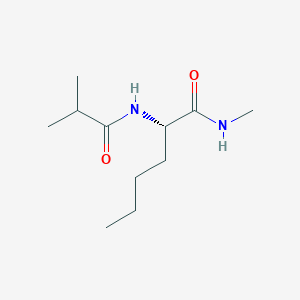
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
